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molecular formula C9H19ClN2O2S B8777681 8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride

8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B8777681
M. Wt: 254.78 g/mol
InChI Key: UXRPMOMVGKHUAF-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

Hydrogen chloride in 1,4-dioxane (4.0M, 0.50 mL) was added to tert-butyl 8-(methylsulfonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate (21.0 mg, 0.0000659 mol) at rt. The mixture was stirred at rt for 1 h and then the solvent was evaporated, and the residue was dried under high vacuum to afford the desired product. LCMS: m/z 255.5 (M+H)'
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3]([N:6]1[CH2:22][CH2:21][C:9]2([CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:8][CH2:7]1)(=[O:5])=[O:4]>O1CCOCC1>[ClH:1].[CH3:2][S:3]([N:6]1[CH2:7][CH2:8][C:9]2([CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:21][CH2:22]1)(=[O:4])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
21 mg
Type
reactant
Smiles
CS(=O)(=O)N1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CCC2(CCNC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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